BenchChemオンラインストアへようこそ!

Posenacaftor

CFTR corrector p.Phe508del-CFTR chloride channel function

Posenacaftor (PTI-801) is a CFTR corrector purpose-built for maximal p.Phe508del-CFTR rescue. Unlike VX-445 (elexacaftor), posenacaftor exhibits additive synergy with type I correctors such as VX-809 or VX-661, making it the superior corrector partner for two-drug correction protocols in HBEs and cell lines. With a 24.8-hour half-life enabling once-daily in vivo dosing, it is ideal for chronic CF animal model studies. Sharing VX-445's mechanism but providing supply chain differentiation, posenacaftor is also the essential corrector for rare-mutation CF translational research as a core component of the investigational triple combination with nesolicaftor and dirocaftor.

Molecular Formula C27H27NO5
Molecular Weight 445.5 g/mol
CAS No. 2095064-05-2
Cat. No. B610170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosenacaftor
CAS2095064-05-2
Molecular FormulaC27H27NO5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O
InChIInChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1
InChIKeyQUDOHCFOJCNKPK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Posenacaftor: A Next-Generation CFTR Corrector for Research on Cystic Fibrosis (CF) with Rare Mutations


Posenacaftor (CAS: 2095064-05-2, also known as PTI-801) is a small-molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed to address the underlying protein folding and trafficking defects in cystic fibrosis (CF) [1]. It is specifically designed to target the p.Phe508del-CFTR mutation, the most prevalent genetic variant in people with CF, with the goal of restoring functional chloride channel activity at the cell surface [1]. Unlike broad-spectrum CFTR modulators, posenacaftor is a key component in a novel triple-combination therapy strategy aimed at the ~15% of CF patients harboring over 2,000 rare mutations for whom currently approved therapies are ineffective [2][3].

Why Posenacaftor Cannot Be Replaced by Other CFTR Correctors Like VX-809 or VX-661 in CF Research


The development of CFTR correctors has evolved through several generations, each with distinct mechanisms and properties. Early correctors like VX-809 (lumacaftor) and VX-661 (tezacaftor) offer partial rescue of p.Phe508del-CFTR function but often fail to provide sufficient clinical benefit when used alone [1]. More critically, different correctors engage distinct binding sites and stabilization mechanisms on the CFTR protein. For instance, the third-generation corrector VX-445 (elexacaftor) and posenacaftor (PTI-801) are shown to share a common mechanism of action and are not additive in their effects, while posenacaftor demonstrates synergistic rescue when combined with type I correctors like VX-661 or VX-809 [1]. This non-interchangeable pharmacology dictates that in research aimed at achieving maximal CFTR correction, particularly in complex disease models or for rare mutations, generic substitution without understanding these specific combinatorial and mechanistic profiles will lead to suboptimal and non-predictive experimental outcomes [1].

Posenacaftor Comparative Efficacy and Pharmacokinetic Data for Scientific Selection


Posenacaftor Demonstrates Superior Potency in Rescuing p.Phe508del-CFTR Function Compared to VX-661 (Tezacaftor)

In a direct functional assay measuring halide-sensitive YFP (HS-YFP) quenching as an indicator of CFTR-mediated chloride transport, posenacaftor (PTI-801) demonstrated a corrected potency and efficacy advantage over the clinically established corrector VX-661 (tezacaftor). Posenacaftor showed an EC50 of 0.52 µM for rescuing p.Phe508del-CFTR function [1]. In a direct head-to-head comparison, posenacaftor at lower concentrations (1 µM and 3 µM) provided greater rescue of CFTR function than VX-661 at a higher 5 µM concentration [1]. This indicates a higher intrinsic activity and potency for posenacaftor in this model.

CFTR corrector p.Phe508del-CFTR chloride channel function

Posenacaftor Shares a Common Mechanism with VX-445 (Elexacaftor) but Exhibits a Superior Synergistic Profile with Type I Correctors

Mechanistic studies indicate that posenacaftor (PTI-801) shares a common mechanism of action (MoA) and likely binding site with the third-generation corrector VX-445 (elexacaftor), as their effects are not additive when used in combination [1]. However, posenacaftor is distinguished by its ability to synergize with a broader panel of type I correctors. The combination of posenacaftor with ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor) resulted in "greater correction effects" in rescuing p.Phe508del-CFTR processing, plasma membrane (PM) trafficking, and channel function compared to any of these agents used alone or with VX-445 [1]. This demonstrates that while sharing a target site with VX-445, posenacaftor exhibits a distinct and superior cooperative interaction with first-generation correctors.

CFTR corrector mechanism of action synergistic rescue p.Phe508del-CFTR

Posenacaftor Possesses a Prolonged Terminal Half-Life of 24.8 Hours Supporting Once-Daily Dosing in Research

In a human mass balance study, a single 600 mg oral dose of radiolabeled posenacaftor administered to healthy male subjects demonstrated a plasma half-life (t1/2) of 24.8 hours [1]. This is considerably longer than the reported half-life of some other correctors, such as lumacaftor (VX-809), which has a t1/2 of approximately 9.5 hours [2]. The prolonged half-life of posenacaftor supports sustained systemic exposure and is consistent with a once-daily dosing regimen in clinical and preclinical studies, a logistical advantage in long-term treatment or research protocols [1].

CFTR corrector pharmacokinetics ADME half-life

Posenacaftor Functions as a Pure Corrector with No Potentiator Activity, Ensuring Cleaner Mechanistic Studies

Mechanistic characterization confirms that posenacaftor (PTI-801) is a pure CFTR corrector. It exhibits no inherent potentiator activity on p.Phe508del-CFTR that has already been rescued to the cell surface by low temperature or other correctors [1]. In contrast, VX-445 (elexacaftor) also does not act as a potentiator, but many other compounds in development have mixed corrector/potentiator profiles. The lack of confounding potentiator activity means that in any experimental system, the observed increase in CFTR function can be solely attributed to posenacaftor's correction of folding and trafficking defects, allowing for more precise and unambiguous interpretation of results.

CFTR corrector pharmacology potentiator mechanism of action

Optimal Applications for Posenacaftor in Cystic Fibrosis and CFTR Research


Investigating Combinatorial CFTR Rescue in p.Phe508del-CFTR Model Systems

Posenacaftor is ideally suited for in vitro studies designed to maximize the functional rescue of the p.Phe508del-CFTR mutation. Its demonstrated synergy with type I correctors (like VX-809 or VX-661) makes it the preferred corrector partner in these two-drug combinations, outperforming the synergy observed with VX-445 [1]. Researchers should utilize posenacaftor in combination with a type I corrector to achieve the highest levels of CFTR processing, trafficking, and channel function in cell lines or primary human bronchial epithelial (HBE) cells [1].

Serving as a Tool Compound to Study the VX-445 (Elexacaftor) Mechanism of Action

Given that posenacaftor shares a common mechanism of action with VX-445 (elexacaftor) but may offer different supply chain or cost profiles, it serves as an excellent pharmacological tool for research laboratories studying this specific corrector mechanism [1]. It can be used to investigate the biology of the VX-445 binding site or as a comparator in assays designed to identify novel correctors that act via alternative or complementary pathways [1].

Long-Term In Vivo Pharmacodynamic and Efficacy Studies

Posenacaftor's extended half-life of 24.8 hours in humans, and similar pharmacokinetic properties in preclinical species, makes it a strong candidate for chronic dosing studies in CF animal models [1]. Its favorable PK profile simplifies once-daily dosing regimens, improving animal welfare and protocol adherence while ensuring sustained target coverage over extended periods, which is critical for assessing long-term efficacy and safety in vivo [1].

Research Targeting Rare CFTR Mutations Unresponsive to Approved Therapies

Posenacaftor is a central component of a novel triple combination (with nesolicaftor and dirocaftor) being clinically evaluated for the ~15% of CF patients with rare mutations that do not respond to currently marketed modulators [1]. This positions posenacaftor as an essential compound for translational and precision medicine research. Laboratories focused on developing personalized therapies or using patient-derived intestinal organoids to predict drug response for rare genotypes should prioritize posenacaftor as a key corrector in their screening panels [2].

Quote Request

Request a Quote for Posenacaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.